

# Rutin Hydrate: A Reference Standard for Flavonoid Analysis

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## Compound of Interest

Compound Name: Rutin hydrate

Cat. No.: B10799789

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Rutin, a flavonoid glycoside abundant in various plants, is a prominent compound in the fields of nutrition, pharmacology, and drug development. Its diverse biological activities, including antioxidant, anti-inflammatory, and vasoprotective effects, have led to extensive research into its therapeutic potential. Accurate quantification of rutin and other flavonoids in various matrices is crucial for quality control, formulation development, and understanding their mechanisms of action. **Rutin hydrate**, a stable and well-characterized form of rutin, serves as an excellent primary reference standard for these analytical applications. This document provides detailed protocols for the use of **rutin hydrate** as a standard in the quantification of flavonoids using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

## Physicochemical Properties of Rutin Hydrate Standard

Proper handling and storage of the **rutin hydrate** standard are essential for maintaining its integrity and ensuring accurate analytical results.

Property	Value
Synonyms	Quercetin-3-rutinoside hydrate, Vitamin P hydrate, Rutoside hydrate
Molecular Formula	$C_{27}H_{30}O_{16} \cdot xH_2O$
Molecular Weight	610.52 g/mol (anhydrous basis)
Appearance	Yellow to greenish-yellow crystalline powder[1]
Purity	Typically $\geq 94.0\%$ (HPLC)[2]
Storage	Store at 2-8°C, protected from light[1][3][4]
Stability	Stable for at least 4 years under proper storage conditions
Solubility	Slightly soluble in water, soluble in methanol and DMSO

## Experimental Protocols

### UV-Vis Spectrophotometric Quantification of Total Flavonoids

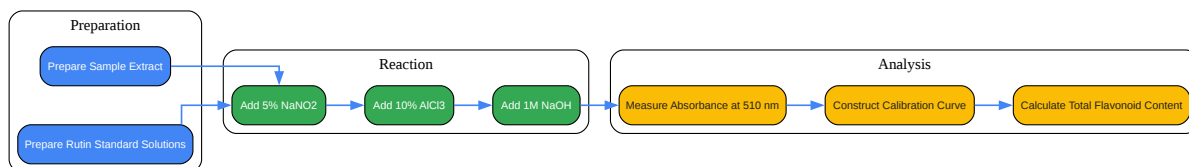
This method is a simple and rapid technique for the determination of the total flavonoid content in a sample, expressed as rutin equivalents. The principle is based on the formation of a stable complex between flavonoids and aluminum chloride, which exhibits a characteristic absorption in the visible region.

Protocol:

- Preparation of Standard Rutin Solution:
  - Accurately weigh 10 mg of **rutin hydrate** standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL by diluting with methanol.
- Sample Preparation:
  - Extract the flavonoids from the sample using an appropriate solvent (e.g., methanol, ethanol). The extraction method should be optimized for the specific sample matrix.
  - Filter the extract to remove any particulate matter.
- Colorimetric Reaction:
  - To 1 mL of each standard solution and sample extract in separate test tubes, add 0.3 mL of 5% sodium nitrite solution.
  - After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.
  - After another 6 minutes, add 2 mL of 1 M sodium hydroxide.
  - Immediately bring the final volume to 10 mL with distilled water and mix thoroughly.
- Measurement:
  - Measure the absorbance of the resulting solutions at 510 nm using a UV-Vis spectrophotometer against a blank prepared in the same manner but with 1 mL of the extraction solvent instead of the sample/standard.
- Calibration Curve and Calculation:
  - Plot the absorbance of the standard solutions against their respective concentrations to construct a calibration curve.
  - Determine the concentration of flavonoids in the sample extract from the calibration curve.
  - The total flavonoid content is expressed as mg of rutin equivalents per gram of the dry sample (mg RE/g).

Workflow for UV-Vis Spectrophotometric Analysis:



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### UV-Vis Spectrophotometry Workflow

## HPLC Quantification of Rutin

HPLC is a highly sensitive and specific method for the separation and quantification of individual flavonoids, including rutin. Both isocratic and gradient elution methods can be employed.

### 3.2.1. Isocratic HPLC Method

This method is simpler and more reproducible, suitable for routine analysis of samples with a less complex matrix.

Protocol:

- Preparation of Standard Rutin Solution:
  - Prepare a stock solution of **rutin hydrate** (1000 µg/mL) in methanol.
  - Prepare a series of working standard solutions ranging from 10 to 250 µg/mL by diluting the stock solution with the mobile phase.
- Sample Preparation:
  - Extract flavonoids from the sample and filter through a 0.45 µm syringe filter before injection.

- Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile: 0.1% v/v Glacial Acetic Acid in Water (Isocratic)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu$ L
Column Temperature	37°C
Detection Wavelength	259 nm

- Analysis:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solutions and determine the rutin concentration from the calibration curve.

### 3.2.2. Gradient HPLC Method

This method offers better resolution for complex samples containing multiple flavonoids with varying polarities.

Protocol:

- Preparation of Standard Rutin Solution:

- Prepare standard solutions as described for the isocratic method.

- Sample Preparation:

- Prepare sample solutions as described for the isocratic method.

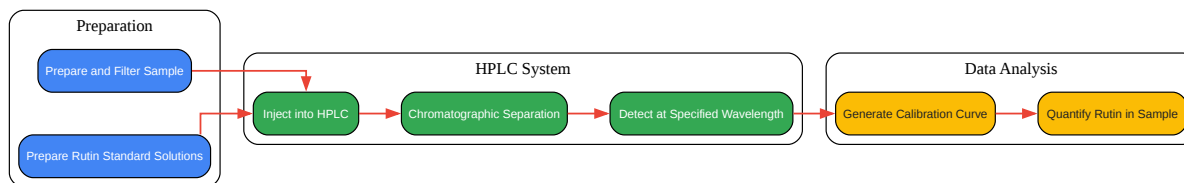
- Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water B: Acetonitrile
Gradient Program	Time (min)
0	
60	
61	
70	
Flow Rate	1.0 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	30°C
Detection Wavelength	355 nm

- Analysis:

- Perform the analysis as described for the isocratic method.

Workflow for HPLC Analysis:



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### HPLC Analysis Workflow

## Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described, demonstrating their suitability for the quantification of rutin.

Table 1: UV-Vis Spectrophotometric Method Validation

Parameter	Typical Value	Reference
Linearity Range	0.009 - 0.09 mg/mL	
Regression Equation	$y = 25.035x + 0.0634$	
Correlation Coefficient (R <sup>2</sup> )	> 0.999	
Accuracy (% Recovery)	98.55 - 103.34%	
Precision (% RSD)	< 2%	

Table 2: HPLC Method Validation (Isocratic)

Parameter	Typical Value	Reference
Linearity Range	50 - 250 µg/mL	
Correlation Coefficient (R <sup>2</sup> )	> 0.999	
Limit of Detection (LOD)	2.6 µg/mL	
Limit of Quantification (LOQ)	8.0 µg/mL	
Accuracy (% Recovery)	99.06 - 102.27%	
Precision (% RSD)	< 2%	

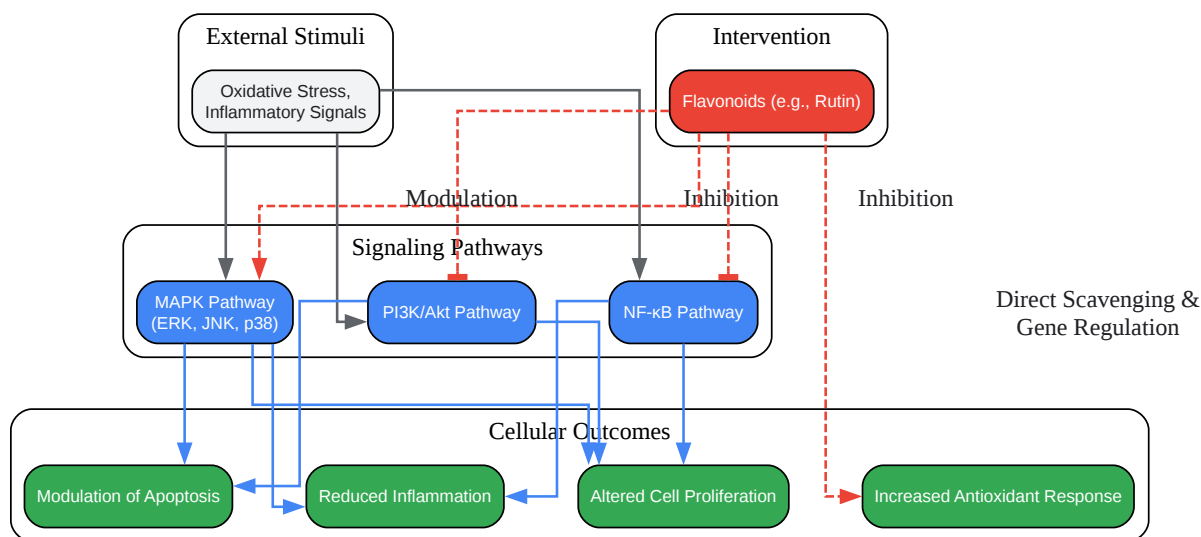
Table 3: HPLC Method Validation (Gradient)

Parameter	Typical Value	Reference
Linearity Range	20 - 180 µg/mL	
Correlation Coefficient (R <sup>2</sup> )	> 0.995	
Limit of Detection (LOD)	0.0024 mg/mL	
Limit of Quantification (LOQ)	0.0072 mg/mL	
Accuracy (% Recovery)	98.09 - 101.37%	
Precision (% RSD)	< 2.0%	

## Flavonoid Signaling Pathways

Flavonoids, including rutin, exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Simplified Overview of Key Flavonoid-Modulated Signaling Pathways:



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### Flavonoid Modulation of Signaling

## Conclusion

**Rutin hydrate** is a reliable and well-characterized reference standard for the quantification of flavonoids. The provided UV-Vis spectrophotometric and HPLC protocols offer robust and validated methods for accurate analysis in research and industrial settings. The choice of method will depend on the sample complexity and the specific analytical requirements. Proper implementation of these protocols, along with an understanding of the underlying biological pathways, will facilitate the advancement of flavonoid research and the development of new therapeutic agents.

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